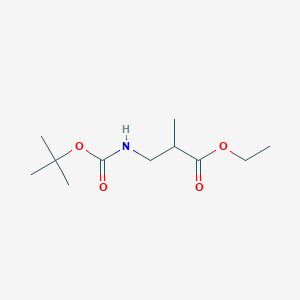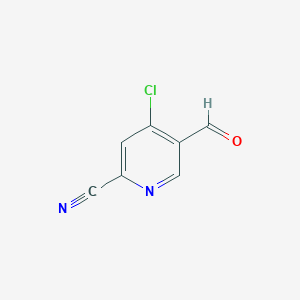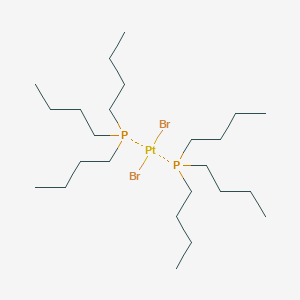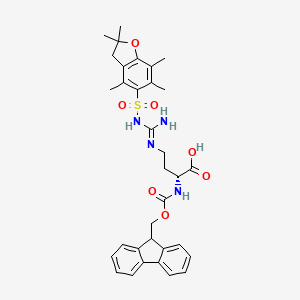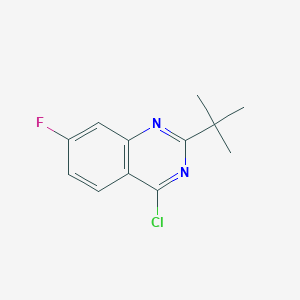
2-(tert-Butyl)-4-chloro-7-fluoroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-4-chloro-7-fluoroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of tert-butyl, chloro, and fluoro substituents in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chloro-7-fluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of Substituents: The tert-butyl, chloro, and fluoro groups are introduced through various substitution reactions. For instance, tert-butyl groups can be added using tert-butyl chloride in the presence of a base, while chloro and fluoro groups can be introduced using chlorinating and fluorinating agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often use continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl)-4-chloro-7-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex quinazoline-based structures.
Applications De Recherche Scientifique
2-(tert-Butyl)-4-chloro-7-fluoroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a core structure in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of materials with specific chemical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-4-chloro-7-fluoroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butyl)-4-chloroquinazoline
- 2-(tert-Butyl)-7-fluoroquinazoline
- 4-chloro-7-fluoroquinazoline
Uniqueness
2-(tert-Butyl)-4-chloro-7-fluoroquinazoline is unique due to the combination of tert-butyl, chloro, and fluoro substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H12ClFN2 |
|---|---|
Poids moléculaire |
238.69 g/mol |
Nom IUPAC |
2-tert-butyl-4-chloro-7-fluoroquinazoline |
InChI |
InChI=1S/C12H12ClFN2/c1-12(2,3)11-15-9-6-7(14)4-5-8(9)10(13)16-11/h4-6H,1-3H3 |
Clé InChI |
HZPSXXQPXAOLNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC2=C(C=CC(=C2)F)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


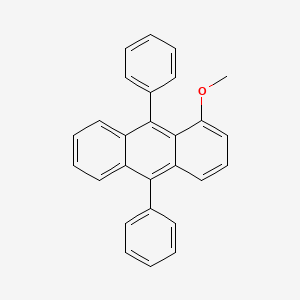
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)


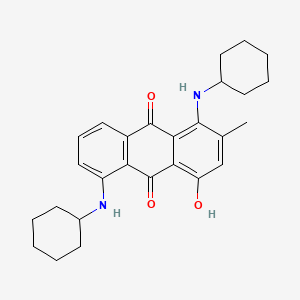
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
